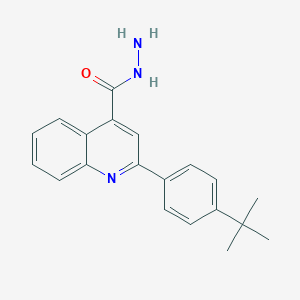
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide is a biochemical used for proteomics research . It has a molecular formula of C20H21N3O and a molecular weight of 319.41g/mol.
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-tert-butylphenyl)-4-quinolinecarbohydrazide . The InChI code is 1S/C20H21N3O/c1-20(2,3)14-10-8-13(9-11-14)18-12-16(19(24)23-21)15-6-4-5-7-17(15)22-18/h4-12H,21H2,1-3H3,(H,23,24) .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 319.41 . It should be stored at a temperature between 2 and 8 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Properties
Derivatives of 2-phenylquinoline-4-carbohydrazide, structurally related to 2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide, have been synthesized and demonstrated significant anti-inflammatory and analgesic activities. Notably, compound 5 from this series exhibited substantial anti-inflammatory effects comparable to the reference drug diclofenac sodium in animal models of inflammation, suggesting potential applications in pain management and inflammatory conditions (Khalifa et al., 2017).
Gastric H+/K+-ATPase Inhibitors
4-(Phenylamino)quinoline-3-carboxamides, closely related to the compound , have shown promising activity as gastric H+/K+-ATPase inhibitors. These compounds exhibit antisecretory activity against histamine-induced gastric acid secretion, highlighting their potential use in developing antiulcer agents (Uchida et al., 1995).
Neuroprotective Properties
Another related compound, 2-(Quinoline-8-carboxamido)benzoic acid, has shown significant neuroprotective properties in a Caenorhabditis elegans Parkinson's disease model. It ameliorated dopaminergic neurodegeneration and behavioral defects induced by a neurotoxin, suggesting potential therapeutic applications for neurodegenerative disorders like Parkinson's disease (Lee et al., 2022).
Antitumor Effects
Quinoline derivatives have been observed to possess antitumor effects against various cancer types. For instance, linomide, a quinoline 3-carboxamide, demonstrated significant antitumor effects against prostatic cancers in vivo, involving cytotoxic responses in primary prostatic cancers and metastatic lesions (Ichikawa et al., 1992).
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-20(2,3)14-10-8-13(9-11-14)18-12-16(19(24)23-21)15-6-4-5-7-17(15)22-18/h4-12H,21H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMDJPHKLUJZFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propyl 4-(2,5-dimethylphenyl)-2-{[(3-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B457648.png)
![N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-4-methylbenzenesulfonohydrazide](/img/structure/B457649.png)

![Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B457651.png)
![2-[(3-{5-Nitro-2-furyl}acryloyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B457652.png)

![N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B457657.png)
![N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}-2-(3,5-dimethylphenoxy)acetohydrazide](/img/structure/B457658.png)
![Methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B457660.png)
![Methyl 4-(4-fluorophenyl)-2-{[(pentafluorophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B457666.png)
![N'-[(Z)-(pentafluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B457667.png)
![Methyl 4-(4-fluorophenyl)-2-{[3-(2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B457668.png)

![Ethyl 5-(aminocarbonyl)-2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B457671.png)